Cgp 71683 hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de CGP71683 est un antagoniste non peptidique hautement sélectif et puissant du récepteur de type 5 du neuropeptide Y (récepteur NPY Y5). Il est connu pour sa capacité à inhiber l'apport alimentaire induit par le neuropeptide Y, ce qui en fait un composé précieux dans l'étude de la régulation de l'appétit et de l'obésité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de CGP71683 implique plusieurs étapes, à partir des dérivés de quinazoline et de naphtalènesulfonamide appropriés. Les étapes clés comprennent :

Formation du dérivé de quinazoline : Cela implique la réaction de la 4-amino-2-quinazolinylamine avec des réactifs appropriés pour former la structure de quinazoline désirée.

Cyclohexylméthylation : Le dérivé de quinazoline est ensuite réagi avec la trans-4-[(aminométhyl)cyclohexyl]méthylamine pour former l'intermédiaire.

Formation de sulfonamide : L'intermédiaire est ensuite réagi avec le chlorure de 1-naphtalènesulfonyle pour former le produit final, le CGP71683.

Formation de chlorhydrate : Le produit final est ensuite converti en sa forme de sel de chlorhydrate en réagissant avec de l'acide chlorhydrique

Méthodes de production industrielle : La production industrielle de chlorhydrate de CGP71683 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle qualité pour garantir une pureté et un rendement élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de CGP71683 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs sulfonamide et quinazoline.

Réactifs et conditions courants :

Réactions de substitution : Ces réactions impliquent généralement des réactifs nucléophiles dans des conditions douces à modérées.

Formation de chlorhydrate : Cela implique l'utilisation d'acide chlorhydrique dans un solvant aqueux ou organique.

Principaux produits formés : Le principal produit formé par ces réactions est le chlorhydrate de CGP71683 lui-même, avec des sous-produits potentiels en fonction des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

Le chlorhydrate de CGP71683 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la relation structure-activité des antagonistes du récepteur du neuropeptide Y.

Biologie : Employé dans la recherche sur la régulation de l'appétit, l'obésité et les troubles métaboliques.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement de l'obésité et des conditions métaboliques connexes.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs du neuropeptide Y

5. Mécanisme d'action

Le chlorhydrate de CGP71683 exerce ses effets en se liant de manière compétitive au récepteur de type 5 du neuropeptide Y (récepteur NPY Y5). Cette liaison inhibe l'action du neuropeptide Y, un neurotransmetteur impliqué dans la régulation de l'apport alimentaire et de l'équilibre énergétique.

Composés similaires :

BIBO 3304 : Un autre antagoniste du récepteur du neuropeptide Y avec une sélectivité pour le récepteur Y1.

SR 120819A : Un antagoniste sélectif du récepteur Y1 du neuropeptide Y.

MK-0557 : Un antagoniste sélectif du récepteur Y5 du neuropeptide Y

Unicité du chlorhydrate de CGP71683 : Le chlorhydrate de CGP71683 est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur Y5 du neuropeptide Y. Il présente une sélectivité supérieure à 1000 fois par rapport aux autres sous-types de récepteurs du neuropeptide Y (Y1, Y2 et Y4), ce qui en fait un outil précieux pour étudier le rôle spécifique du récepteur Y5 dans divers processus physiologiques .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of CGP 71683 hydrochloride can be categorized into several key areas:

Biological Research

- Appetite Regulation : CGP 71683 has been utilized to investigate mechanisms underlying appetite control. Studies have shown that it can significantly reduce food intake in animal models, demonstrating its potential as a therapeutic agent for obesity .

- Metabolic Disorders : The compound is being explored for its effects on metabolic pathways. For instance, it has been shown to influence serum hormone levels in fasted rats, indicating its role in metabolic regulation .

Pharmacological Studies

- Therapeutic Potential : Research is ongoing to evaluate CGP 71683's efficacy in treating conditions associated with obesity and metabolic syndromes. Its ability to selectively target the Y5 receptor makes it a valuable tool for drug development aimed at these disorders .

- Cell Proliferation Studies : In vitro studies have demonstrated that CGP 71683 can inhibit cell growth in cholangiocarcinoma cell lines, suggesting potential applications in cancer research .

Comparative Studies

- CGP 71683 is often compared with other neuropeptide Y receptor antagonists such as BIBO 3304 and SR 120819A. Its unique selectivity profile (over 1000-fold selectivity for the Y5 receptor) allows researchers to study specific physiological roles of this receptor without interference from other subtypes .

Table 1: Comparison of Receptor Affinities

| Compound | Receptor Type | Ki Value (nM) |

|---|---|---|

| This compound | Y5 | 1.3 |

| Y1 | >4000 | |

| Y2 | 200 | |

| Y4 | >5000 |

Table 2: Effects on Food Intake in Animal Models

| Study Type | Dosage (nmol/rat) | Observed Effect |

|---|---|---|

| Intracerebroventricular Injection | 15 | Reduced food intake and body weight |

| Fasted Rats | 15 | Increased serum total T4 levels |

Case Study 1: Appetite Regulation

In a study involving diabetic rats, this compound was administered intraperitoneally. The results indicated a significant reduction in food intake compared to control groups, highlighting its potential as an anti-obesity agent .

Case Study 2: Cancer Research

Research conducted on cholangiocarcinoma cell lines demonstrated that treatment with CGP 71683 led to reduced cell proliferation rates. This suggests that the compound may have therapeutic implications beyond metabolic disorders, potentially aiding in cancer treatment strategies .

Mécanisme D'action

CGP71683 hydrochloride exerts its effects by competitively binding to the neuropeptide Y receptor type 5 (NPY Y5 receptor). This binding inhibits the action of neuropeptide Y, a neurotransmitter involved in regulating food intake and energy balance.

Comparaison Avec Des Composés Similaires

BIBO 3304: Another neuropeptide Y receptor antagonist with selectivity for the Y1 receptor.

SR 120819A: A selective antagonist for the neuropeptide Y Y1 receptor.

MK-0557: A selective antagonist for the neuropeptide Y Y5 receptor

Uniqueness of CGP71683 Hydrochloride: CGP71683 hydrochloride is unique due to its high selectivity and potency for the neuropeptide Y Y5 receptor. It displays over 1000-fold selectivity over other neuropeptide Y receptor subtypes (Y1, Y2, and Y4), making it a valuable tool for studying the specific role of the Y5 receptor in various physiological processes .

Activité Biologique

CGP 71683 hydrochloride is a selective non-peptide antagonist of the neuropeptide Y (NPY) receptor subtype Y5. Its biological activity has been extensively studied, revealing significant implications for food intake regulation, cell growth inhibition, and potential therapeutic applications in various diseases. This article synthesizes findings from diverse sources, presenting detailed research results and data tables to illustrate the compound's biological activity.

Overview of this compound

- Chemical Structure : this compound is characterized by a complex molecular structure that contributes to its high selectivity for the Y5 receptor.

- Molecular Weight : Approximately 512.07 g/mol.

- CAS Number : 192322-50-2.

- Purity : ≥98%.

This compound exhibits a potent antagonistic effect on the NPY Y5 receptor, with an IC50 value of 1.4 nM , indicating strong binding affinity compared to other receptor subtypes (Y1, Y2, and Y4), which have IC50 values exceeding 1000 nM . This selectivity allows for targeted intervention in pathways mediated by neuropeptide Y, particularly in regulating appetite and energy homeostasis.

Appetite Regulation

Research has demonstrated that this compound effectively inhibits NPY-induced food intake in various animal models:

- In Vivo Studies : Administered intraperitoneally (i.p.) at doses of 10 mg/kg , CGP 71683 significantly reduced food intake stimulated by intracerebroventricular NPY administration in both diabetic and fasted rats .

Cell Proliferation Inhibition

CGP 71683 has shown potential in inhibiting cell growth in certain cancer types:

- Cholangiocarcinoma Studies : In vitro studies involving cholangiocarcinoma cell lines (e.g., Mz-ChA-1) revealed that treatment with CGP 71683 at concentrations of 10^-7 M led to reduced cell proliferation. The mechanism involves antagonism of NPY signaling pathways that typically promote cell survival and growth .

Table 1: Selectivity Profile of this compound

| Receptor Type | IC50 (nM) |

|---|---|

| Y5 | 1.4 |

| Y1 | 2765 |

| Y2 | 7187 |

| Y4 | 5637 |

Table 2: Effects on Food Intake in Rat Models

| Condition | Dose (mg/kg) | Food Intake Reduction (%) |

|---|---|---|

| Diabetic Rats | 10 | Significant |

| Fasted Rats | 10 | Significant |

Case Studies

- Study on Appetite Regulation :

- Cancer Research Application :

Propriétés

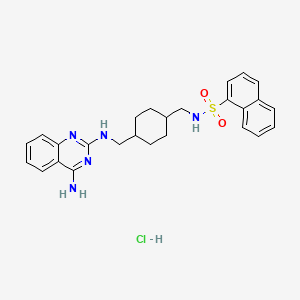

IUPAC Name |

N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2S.ClH/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24;/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQDKUNCSVFGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192322-50-2 | |

| Record name | CGP-71683A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192322502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-71683A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45B73P82A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.